ARS-853 intermediate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ARS-853 intermediate is a selective covalent inhibitor of the KRAS G12C mutation, which is a common mutation found in various cancers, including lung, colorectal, and pancreatic cancers. This compound has shown promise in inhibiting the KRAS G12C mutation by binding to the mutant cysteine residue, thereby trapping the protein in its inactive state and preventing downstream oncogenic signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ARS-853 intermediate involves several key steps. Initially, the compound is synthesized through a series of chemical reactions that include nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
ARS-853 intermediate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their biological activity and selectivity .
Applications De Recherche Scientifique
ARS-853 intermediate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical properties of KRAS G12C and its role in cancer.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cellular signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of new KRAS inhibitors and other targeted therapies for cancer treatment
Mécanisme D'action
ARS-853 intermediate exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This binding traps the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cancer cell growth and survival. The compound specifically targets the switch-II pocket of KRAS G12C, which is critical for its oncogenic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, used clinically to treat non-small cell lung cancer.
Adagrasib (MRTX849): A KRAS G12C inhibitor currently in clinical trials, showing promising results in various cancers.
Uniqueness of ARS-853 Intermediate
This compound is unique due to its specific binding to the switch-II pocket of KRAS G12C, which allows it to effectively inhibit the mutant protein’s activity. Its selectivity and covalent binding mechanism make it a valuable tool for studying KRAS biology and developing targeted cancer therapies .
Propriétés
Formule moléculaire |
C19H27ClN4O2 |
---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]ethanone |
InChI |
InChI=1S/C19H27ClN4O2/c1-19(2-3-19)14-8-16(17(25)9-15(14)20)22-12-18(26)24-6-4-23(5-7-24)13-10-21-11-13/h8-9,13,21-22,25H,2-7,10-12H2,1H3 |
Clé InChI |
CAWLMVFOLUPXFV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.